molecular formula C17H20BClN2O4S B1456912 N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide CAS No. 1083326-55-9

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide

Cat. No. B1456912
CAS RN: 1083326-55-9
M. Wt: 394.7 g/mol
InChI Key: YXMGHSPXTWPUFF-UHFFFAOYSA-N
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Description

“N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide” is a boronic acid derivative . Boronic acids are the most commonly studied boron compounds, which are active as anticancer , antibacterial , antiviral agents , etc. In addition, boronic acid pinacol esters also play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .


Synthesis Analysis

This compound was obtained by a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The single crystal structure of the compound was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The compound plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .


Physical And Chemical Properties Analysis

The compound has a refractive index n20/D 1.471 (lit.), boiling point 81.5-82 °C/13 mmHg (lit.), and density 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

Crystal Structure and Density Functional Theory (DFT) Analysis

  • Huang et al. (2021) synthesized compounds similar to the specified chemical, specifically focusing on their crystal structure and DFT analysis. They confirmed the structures using FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures were optimized using DFT and were consistent with the crystal structures determined by single crystal X-ray diffraction. This study provides insights into the physicochemical properties of such compounds (Huang et al., 2021).

Antimicrobial Activity

  • A study by Ijuomah et al. (2022) explored the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, which shares structural similarities with the compound . The compound demonstrated significant antimicrobial activity against various bacteria, highlighting its potential in antimicrobial applications (Ijuomah et al., 2022).

Future Directions

As an important intermediate, the compound plays a significant role in organic synthesis . Its modification with N-cyclopropylbenzamide moiety is an urgent task . Therefore, future research may focus on exploring its potential applications in various fields, including medicine and chemical synthesis.

properties

IUPAC Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BClN2O4S/c1-16(2)17(3,4)25-18(24-16)12-10-14(15(19)20-11-12)21-26(22,23)13-8-6-5-7-9-13/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMGHSPXTWPUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
Reactant of Route 5
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide

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